
3-Chloro-1H-indazol-4-ol
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Overview
Description
3-Chloro-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indazol-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzonitrile with hydrazine hydrate can lead to the formation of the indazole ring, followed by chlorination and hydroxylation to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are essential to achieve efficient production. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Chloro-1H-indazol-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-indazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Lacks the chlorine and hydroxyl groups, resulting in different chemical properties.
3-Chloro-1H-indazole: Similar structure but without the hydroxyl group.
4-Hydroxy-1H-indazole: Similar structure but without the chlorine atom.
Uniqueness
3-Chloro-1H-indazol-4-ol’s unique combination of chlorine and hydroxyl groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
3-Chloro-1H-indazol-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a chloro group and a hydroxyl group attached to an indazole ring, contributing to its distinct chemical reactivity. The molecular formula is C7H6ClN3O with a molecular weight of approximately 196.63 g/mol. This unique structure allows for various interactions with biological targets, enhancing its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators. Additionally, the compound may act on various kinases, contributing to its anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including leukemia. For instance, compounds derived from indazole structures have shown half-maximal growth inhibition (GI50) values below 10 nM against K562 leukemia cells, highlighting their potent antiproliferative effects . The compound's mechanism may involve selective inhibition of the BCR-ABL tyrosine kinase, which is crucial in chronic myeloid leukemia.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. By inhibiting COX-2 and related pathways, it can potentially reduce inflammation and pain associated with various conditions. This makes it a candidate for further development in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methyl-1H-indazol-4-ol | Lacks chloro group; contains only methyl group | Different biological activities |
This compound | Contains both chloro and hydroxyl groups | Notable anticancer and anti-inflammatory effects |
1-Methyl-3-nitro-1H-indazol-4-ol | Contains nitro group instead of chloro | Varies in reactivity and applications |
This table illustrates how the presence of specific functional groups influences the biological activities of these compounds.
Case Studies and Research Findings
Several case studies have highlighted the potential of this compound in cancer treatment:
- Inhibition of BCR-ABL Kinase : A study demonstrated that derivatives of indazole, including those related to this compound, exhibited potent inhibition against both wild-type and imatinib-resistant variants of BCR-ABL .
- Cell Line Testing : In vitro assays conducted on human leukemia cell lines showed that compounds based on this structure could significantly reduce cell viability at low concentrations (GI50 values < 10 nM), indicating strong potential for therapeutic use .
- Mechanistic Studies : Further research into the mechanism revealed that these compounds could engage in tight interactions with allosteric sites on kinases, enhancing their inhibitory effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-1H-indazol-4-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically begins with indazole derivatives as precursors. Cyclocondensation under acidic conditions (e.g., using trifluoroacetic acid or ethyl trifluoroacetoacetate) is a common approach . Optimization involves adjusting solvent systems (e.g., PEG-400:DMF mixtures for improved solubility), temperature (room temperature to mild heating), and catalyst loadings (e.g., CuI for click chemistry reactions) to enhance yield and purity. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in nitrogen atmospheres can achieve ~30% yields under controlled conditions .
Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of this compound?
- Methodological Answer : Key NMR signals include aromatic proton resonances in the δ 7.0–8.6 ppm range (1H NMR) and carbon signals between δ 109–127 ppm (13C NMR). Chlorine and hydroxyl groups induce deshielding effects, as seen in analogs like 3-chloro-4-(trifluoromethyl)-1H-indazole . Assignments should cross-reference coupling constants (e.g., J = 8.5–2.3 Hz for ortho-coupled protons) and DEPT experiments to confirm quaternary carbons .
Q. What solvent systems are suitable for solubilizing this compound in experimental settings?
- Methodological Answer : The compound is preferentially soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Solubility in aqueous buffers is limited but can be improved using co-solvents like PEG-400 . Stability tests under varying pH (4–9) and temperature (4–40°C) are recommended to avoid decomposition during storage .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in drug discovery?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (using software like MOE) can identify potential protein targets (e.g., kinases or enzymes involved in inflammation). Comparative studies with analogs (e.g., 3-chloro-4-(trifluoromethyl)-1H-indazole) reveal how substituents modulate binding affinity .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Rigorous replication using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal characterization (HPLC-MS for purity >95%) are critical. Meta-analyses of dose-response curves and toxicity profiles can reconcile divergent findings .
Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) determines bond lengths, angles, and hydrogen-bonding networks. For twinned crystals, twin-law matrices in SHELXL and data integration with WinGX improve accuracy . High-resolution data (<1.0 Å) are ideal for locating chlorine and hydroxyl groups unambiguously .
Q. What advanced techniques optimize the regioselectivity of halogenation in indazole derivatives?
- Methodological Answer : Microwave-assisted synthesis (e.g., 300 W, 100°C) enhances reaction kinetics and selectivity for chloro-substitution at the 3-position. Solvent-free conditions or ionic liquids can further suppress side products . Monitoring via in situ FT-IR or LC-MS ensures real-time control over reaction pathways .
Properties
IUPAC Name |
3-chloro-2H-indazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCVFTUEWHPJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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